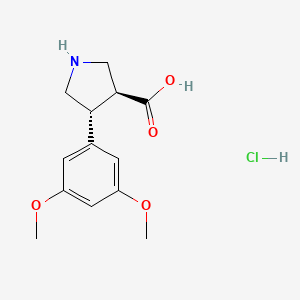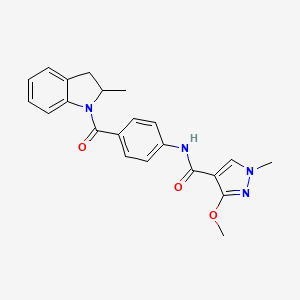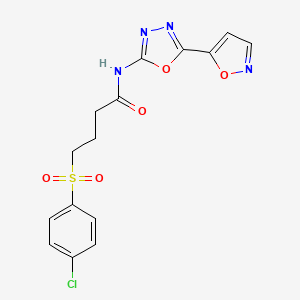
(4-(2-chlorophenyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-chlorophenyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a tetrazole ring substituted with a 4-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-chlorophenyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone typically involves multi-step organic reactions
-
Step 1: Synthesis of 4-(2-chlorophenyl)piperazine
- React 2-chlorophenylamine with piperazine in the presence of a suitable solvent and catalyst.
- Reaction conditions: Reflux in ethanol or another polar solvent, with a base such as potassium carbonate.
-
Step 2: Synthesis of 2-(4-fluorophenyl)-2H-tetrazole
- React 4-fluorobenzonitrile with sodium azide in the presence of a copper catalyst.
- Reaction conditions: Heating in a polar solvent such as dimethylformamide (DMF).
-
Step 3: Coupling Reaction
- Couple the synthesized 4-(2-chlorophenyl)piperazine with 2-(4-fluorophenyl)-2H-tetrazole using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Reaction conditions: Stirring at room temperature in an inert atmosphere.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring opening.
Substitution: Both the chlorophenyl and fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of electrophiles such as halogens or nitro groups, with catalysts like iron or aluminum chloride.
Major Products:
- Oxidation products may include N-oxides or hydroxylated derivatives.
- Reduction products may include partially or fully reduced tetrazole derivatives.
- Substitution products may include various substituted aromatic derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Evaluated for its activity as an anti-inflammatory or anti-cancer agent.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
- Used in research and development of new chemical processes and technologies.
Mecanismo De Acción
The mechanism of action of (4-(2-chlorophenyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
- (4-(2-chlorophenyl)piperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone
- (4-(2-chlorophenyl)piperazin-1-yl)(2-(4-bromophenyl)-2H-tetrazol-5-yl)methanone
- (4-(2-chlorophenyl)piperazin-1-yl)(2-(4-methylphenyl)-2H-tetrazol-5-yl)methanone
Comparison:
- The presence of different substituents on the phenyl rings (e.g., fluorine, chlorine, bromine, methyl) can significantly affect the compound’s chemical properties and biological activity.
- (4-(2-chlorophenyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is unique due to the combination of a fluorophenyl group and a tetrazole ring, which may confer specific pharmacological properties not seen in its analogs.
Propiedades
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[2-(4-fluorophenyl)tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN6O/c19-15-3-1-2-4-16(15)24-9-11-25(12-10-24)18(27)17-21-23-26(22-17)14-7-5-13(20)6-8-14/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCBIMMERMOWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2704321.png)
![N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide](/img/structure/B2704322.png)



![N-{[3-(1H-1,2,4-triazol-1-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2704326.png)

![4-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2704328.png)


![1-(3-chlorophenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2704338.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2704339.png)


